(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
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Overview
Description
(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazo[1,2-a]pyridine moiety, and an ethenesulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the chlorophenyl group to the imidazo[1,2-a]pyridine core.
Formation of the Ethenesulfonamide Linkage: This is usually done by reacting the intermediate with an appropriate sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.
Solvents: Selection of solvents that maximize solubility and reaction rates while being environmentally friendly.
Purification: Techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features make it a candidate for probing binding sites and mechanisms of action.
Medicine
Medically, this compound may have potential as a therapeutic agent. Its ability to interact with specific biological targets could make it useful in the development of drugs for treating various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
- (E)-2-(4-fluorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
- (E)-2-(4-methylphenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide
Uniqueness
What sets (E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide apart from similar compounds is the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in unique interactions with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-6-8-21-12-16(20-17(21)10-13)11-19-24(22,23)9-7-14-2-4-15(18)5-3-14/h2-10,12,19H,11H2,1H3/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNQXIWZNKWJGE-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=CN2C=C1)CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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